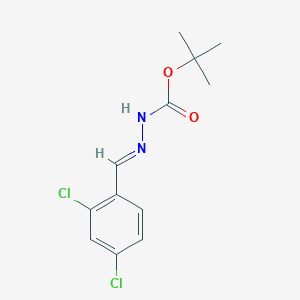
tert-Butyl (2E)-2-(2,4-dichlorobenzylidene)hydrazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TERT-BUTYL 2-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXYLATE is a chemical compound that belongs to the class of hydrazinecarboxylates It is characterized by the presence of a tert-butyl group, a dichlorophenyl group, and a hydrazinecarboxylate moiety
Preparation Methods
The synthesis of TERT-BUTYL 2-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXYLATE typically involves the reaction of tert-butyl hydrazinecarboxylate with a suitable dichlorophenyl aldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up this synthetic route and optimizing reaction conditions to achieve efficient and cost-effective production.
Chemical Reactions Analysis
TERT-BUTYL 2-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced hydrazine derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
TERT-BUTYL 2-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of TERT-BUTYL 2-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
TERT-BUTYL 2-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXYLATE can be compared with other similar compounds, such as:
TERT-BUTYL 2-[(E)-(4-BROMO-2-FLUOROPHENYL)-METHYLIDENE]-1-HYDRAZINECARBOXYLATE: This compound has a similar structure but with different substituents on the phenyl ring, leading to different chemical and biological properties.
TERT-BUTYL 4-[(E)-BUT-1-EN-3-YN-1-YL]-3-{[TERT-BUTYL(DIMETHYL)SILYL]OXY}-1H-INDOLE-1-CARBOXYLATE: This compound features an indole moiety and different functional groups, resulting in unique reactivity and applications.
Properties
Molecular Formula |
C12H14Cl2N2O2 |
|---|---|
Molecular Weight |
289.15 g/mol |
IUPAC Name |
tert-butyl N-[(E)-(2,4-dichlorophenyl)methylideneamino]carbamate |
InChI |
InChI=1S/C12H14Cl2N2O2/c1-12(2,3)18-11(17)16-15-7-8-4-5-9(13)6-10(8)14/h4-7H,1-3H3,(H,16,17)/b15-7+ |
InChI Key |
VKHBLEHQVXQWQS-VIZOYTHASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N/N=C/C1=C(C=C(C=C1)Cl)Cl |
Canonical SMILES |
CC(C)(C)OC(=O)NN=CC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


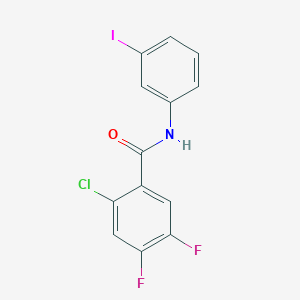
![4-[(2E)-2-(2-chloro-5-nitrobenzylidene)hydrazinyl]-N-(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B14948972.png)
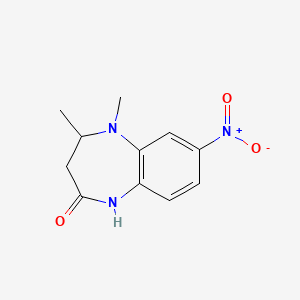
![3-[5-[(E)-(diphenylhydrazono)methyl]-2-furyl]benzoic acid](/img/structure/B14948981.png)
![(4Z)-2-(4-chloro-3-nitrophenyl)-4-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-1,3-oxazol-5(4H)-one](/img/structure/B14948989.png)
![(3,4-Dimethoxyphenyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B14948990.png)

![4,6-dimethyl-2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]pyrimidine](/img/structure/B14948999.png)
![N'-{(E)-[2-(benzyloxy)phenyl]methylidene}-3,5-dibromo-2-hydroxybenzohydrazide](/img/structure/B14949004.png)
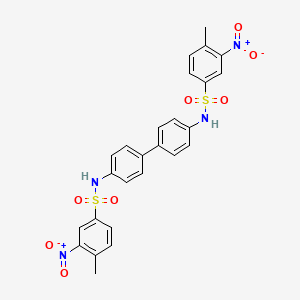
![4,4-dihydroxy-2-(4-methoxyphenyl)-5-[(4-methylphenyl)carbonyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14949025.png)
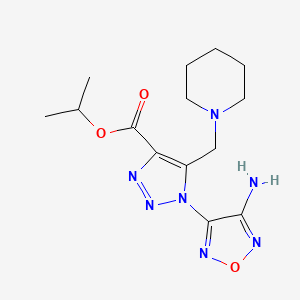

![4-chloro-N-{3-[5,5-dimethyl-4-(propan-2-yl)-1,3-dioxan-2-yl]phenyl}benzamide](/img/structure/B14949047.png)
